
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, also known as CR-8, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division.
作用機序
The mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and division. Specifically, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to inhibit the activity of tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. This inhibition leads to the arrest of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the suppression of inflammation. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is its broad range of potential applications in drug discovery and development. Additionally, the synthesis method for 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been optimized for high yield and purity, making it suitable for large-scale production. However, there are also some limitations to the use of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol in lab experiments. For example, the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has not been fully characterized, which could limit its potential use in vivo.
将来の方向性
There are several future directions for research on 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. One area of focus could be on the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully characterize the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its effects on different signaling pathways. Finally, more research is needed to evaluate the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its potential use in vivo. Overall, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has the potential to be a valuable tool in drug discovery and development, and further research is warranted to fully explore its potential applications.
合成法
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 3,6-dichlorocarbazole to form the intermediate product, which is then reacted with propan-2-ol to yield 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
特性
IUPAC Name |
1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHRJLXQLQEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
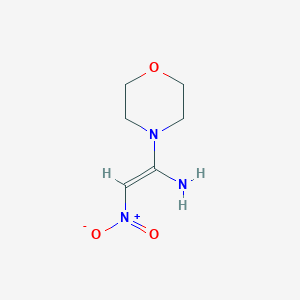
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)
![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)
![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)
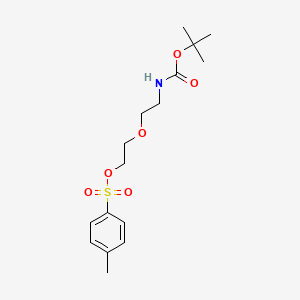
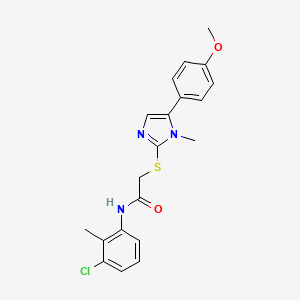

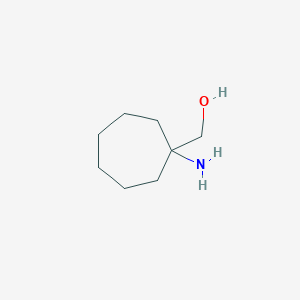
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)
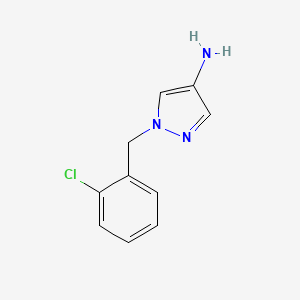
![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)